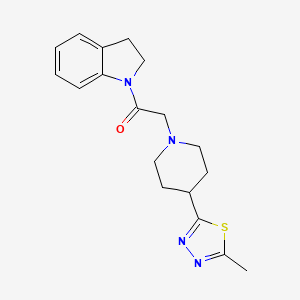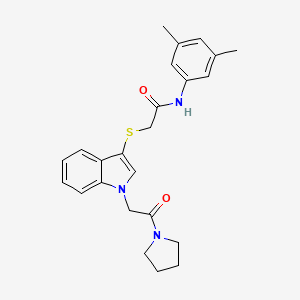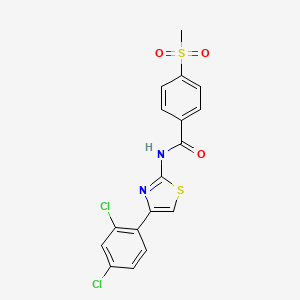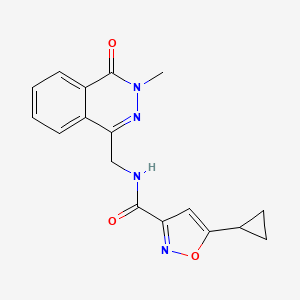
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound is a potent inhibitor of certain enzymes and receptors, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Anticonvulsant Applications
Research indicates the potential of indolinone derivatives, incorporating thiosemicarbazone, thiazole, and piperidinosulfonyl moieties, in anticonvulsant applications. These compounds have been screened for their anticonvulsant activity against pentylenetetrazole-induced convulsions in mice, showing varying degrees of efficacy. The synthesis of these derivatives from indolinone and their evaluation reveals a promising avenue for developing new anticonvulsant agents (Fayed et al., 2021).
Antiallergic Properties
A study on the synthesis and pharmacological properties of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides has shown novel antiallergic agents. These compounds have demonstrated significant preventive effects on systemic anaphylaxis in guinea pigs, highlighting their potential as antiallergic therapeutics (Shigenaga et al., 1993).
Antibacterial and Antifungal Activities
The synthesis of novel 1H-indole derivatives has been reported to possess antibacterial and antifungal activities. These compounds have been tested against various microbial strains, exhibiting significant antimicrobial efficacy. This research underscores the potential of indole derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anticancer Activity
Studies on the synthesis and evaluation of indole derivatives, such as piperazine-2,6-dione derivatives, have explored their anticancer activities. These compounds have shown promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. The research suggests the potential of these derivatives in anticancer therapies (Kumar et al., 2013).
Antiviral and COVID-19 Protease Inhibition
A study involving the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety has investigated their potential against COVID-19 main protease through a virtual screening approach. This research highlights the possibility of using these compounds as antiviral agents against COVID-19 (Rashdan et al., 2021).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-19-20-18(24-13)15-6-9-21(10-7-15)12-17(23)22-11-8-14-4-2-3-5-16(14)22/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPZLJTYOMOTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2744441.png)
![4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline](/img/structure/B2744442.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2744446.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2744453.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2744455.png)


![4-benzoyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2744460.png)